
Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate is an organic compound with the molecular formula C₇H₉NO₄ It is a nitrocarbamate derivative, characterized by the presence of both nitro and carbamate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate typically involves the reaction of 2-methylbut-3-yn-2-ol with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-methylbut-3-yn-2-ol} + \text{methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The process includes steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted carbamates and nitro derivatives.
Applications De Recherche Scientifique
Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamate group can also participate in covalent bonding with target molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methylbut-3-yn-2-yl carbamate
- 2-methylbut-3-yn-2-yl N-tert-butylcarbamate
- 2-Methyl-3-butyn-2-ol
Uniqueness
Methyl (2-methylbut-3-yn-2-yl)nitrocarbamate is unique due to the presence of both nitro and carbamate functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
90104-55-5 |
|---|---|
Formule moléculaire |
C7H10N2O4 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
methyl N-(2-methylbut-3-yn-2-yl)-N-nitrocarbamate |
InChI |
InChI=1S/C7H10N2O4/c1-5-7(2,3)8(9(11)12)6(10)13-4/h1H,2-4H3 |
Clé InChI |
AGVUGZUFNLDABD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)N(C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



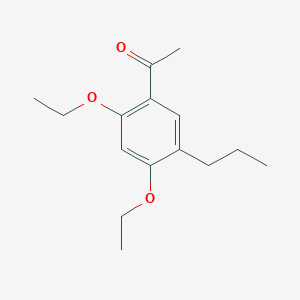
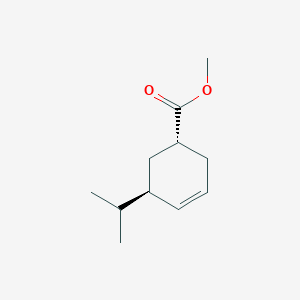
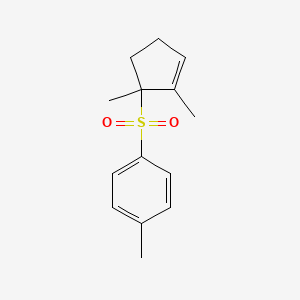
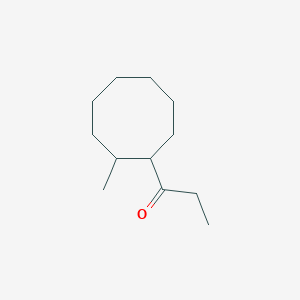
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine](/img/structure/B14374774.png)
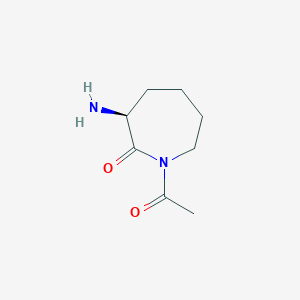
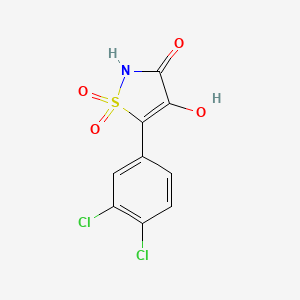
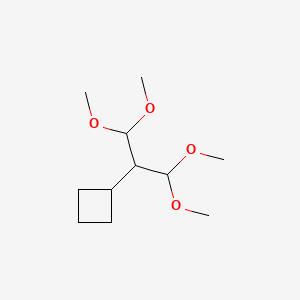
![Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione](/img/structure/B14374804.png)
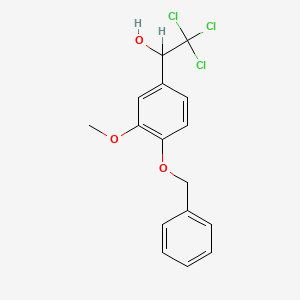
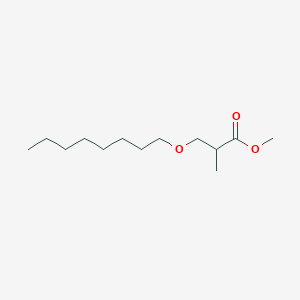
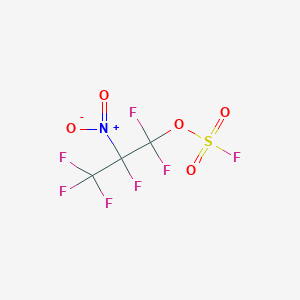
![N,N-Diethyl-N'-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea](/img/structure/B14374832.png)
